Overall Synthesis Yield Advantage Over 6-Chloro-6-deoxy-D-mannose
When the identical methanesulfonyl chloride/DMF chlorination protocol was applied to unprotected reducing sugars, 6-chloro-6-deoxy-D-glucose was isolated in 57% overall yield after tetraacetate formation and methanolic deprotection, whereas 6-chloro-6-deoxy-D-mannose gave only 35% under the same conditions [1]. The 22-percentage-point yield differential reflects the greater accessibility and reactivity of the C-6 primary hydroxyl in the gluco-configuration.
| Evidence Dimension | Overall isolated yield from free reducing sugar |
|---|---|
| Target Compound Data | 57% (6-chloro-6-deoxy-D-glucose) |
| Comparator Or Baseline | 35% (6-chloro-6-deoxy-D-mannose) |
| Quantified Difference | +22 percentage points (1.63-fold higher yield) |
| Conditions | Free reducing sugar, mesyl chloride/DMF, 0 °C then 60 °C, tetraacetate intermediate, MeOH/NaOMe deprotection; Patent Example 1 vs. Example 2 |
Why This Matters
Higher synthesis yield directly lowers the cost-per-gram for bulk procurement and increases the feasibility of scale-up for multi-gram or kilogram production campaigns.
- [1] U.S. Patent 4,324,888. Process for the preparation of chlorodeoxysugars. Examples 1 and 2. Filed March 12, 1979, issued April 13, 1982. View Source
